molecular formula C10H17ClN+ B8421196 Benzyltrimethylammonium hydrochloride

Benzyltrimethylammonium hydrochloride

Cat. No.: B8421196
M. Wt: 186.70 g/mol
InChI Key: KXHPPCXNWTUNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyltrimethylammonium hydrochloride is a quaternary ammonium salt of significant value in industrial and organic chemistry research, primarily functioning as an effective phase-transfer catalyst (PTC) . Its mechanism relies on a unique molecular structure featuring a positively charged ammonium head with both hydrophilic and lipophilic organic groups. This amphiphilic nature allows the catalyst to facilitate reactions between reagents in immiscible aqueous and organic phases by shuttling anions into the organic phase, where they become highly reactive . This action enables reactions that would otherwise be impossible or slow, leading to increased reaction rates, higher yields, and the ability to conduct syntheses under milder conditions, which improves process efficiency and reduces waste . Common research applications leveraging this mechanism include various alkylation (O-, N-, C-), acylation, oxidation, and reduction reactions . The global market for related benzyltrimethylammonium compounds is expected to grow, driven by its use in pharmaceuticals, agrochemicals, polymers, and as a surfactant or disinfectant . The pharmaceutical sector, in particular, is anticipated to witness the highest growth for this compound . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H17ClN+

Molecular Weight

186.70 g/mol

IUPAC Name

benzyl(trimethyl)azanium;hydrochloride

InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;

InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Cl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Phase Transfer Catalyst

Benzyltrimethylammonium hydrochloride acts as an efficient phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. This property is particularly useful in:

  • Agrochemical Synthesis : It aids in the production of pesticides and herbicides through improved reaction efficiency.
  • Polymer Chemistry : It is utilized in the synthesis of polymers by enabling reactions that require phase transfer between organic and aqueous phases.
  • Pharmaceuticals : Its role in drug synthesis has been noted for its ability to improve reaction conditions and reduce by-products .

Corrosion Inhibition

This compound is employed as a corrosion inhibitor in oilfield applications. Its effectiveness stems from its ability to form protective films on metal surfaces, thereby reducing corrosion rates during various stages of oil extraction and processing. Key benefits include:

  • Cost Reduction : By minimizing corrosion-related damage, it lowers maintenance costs.
  • Operational Efficiency : Enhances the longevity of equipment used in aggressive environments .

Biological Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. Notable findings include:

  • Effectiveness Against Fungi : Research indicates significant antifungal activity against Candida albicans, particularly when incorporated into dental materials. Concentrations of 3% and 5% showed substantial reductions in fungal colonies, suggesting potential applications in dental hygiene products .
  • Toxicological Studies : Toxicity assessments have shown that while this compound can induce cholinergic symptoms at high doses, it generally exhibits low toxicity at therapeutic levels .

Case Study 1: Antifungal Activity Against C. albicans

A study investigated the incorporation of this compound into dental acrylic resins:

Concentration (%) Log Reduction in C. albicans Colonies
31.5 - 3
5Significant reduction observed

The study concluded that this compound effectively reduces fungal adhesion, indicating its potential utility in preventing oral infections associated with dentures .

Case Study 2: Corrosion Inhibition in Oilfields

In oilfield applications, this compound was tested as a corrosion inhibitor:

Treatment Method Corrosion Rate Reduction (%)
Standard Treatment30
With Benzyltrimethylammonium Chloride70

This data illustrates the compound's significant impact on reducing corrosion rates compared to standard treatments, highlighting its economic advantages for oilfield operations .

Chemical Reactions Analysis

Oxidation Reactions

BTMAC serves as a precursor in oxidation reactions, forming derivatives like benzyltrimethylammonium tribromide:

Table 2: Oxidation Pathways

Oxidizing AgentProductApplicationConditionsSource
Bromine (Br₂)BTMAC tribromideBromination agent in organic synthesis0–5°C, aqueous phase
DichlorodimethylhydantoinSulfonamide derivativesPhase-transfer catalysisRoom temperature

These reactions exploit BTMAC’s ability to stabilize reactive intermediates, enhancing reaction rates in multiphase systems .

Thermal Decomposition

BTMAC decomposes at elevated temperatures, releasing toxic gases:

Table 3: Decomposition Profile

Temperature RangeProducts FormedHazard ProfileSource
>135°CHCl, NOₓ, CO, CO₂Corrosive fumes; respiratory irritant
>200°CBenzene derivatives, trimethylamineFlammable gases

Decomposition kinetics are influenced by environmental moisture, with hydrolysis playing a negligible role .

Reactions with Incompatible Materials

BTMAC reacts violently with strong oxidizers and bases, necessitating careful handling:

Table 4: Hazardous Incompatibilities

Incompatible SubstanceReaction OutcomeExample ReagentsSource
Strong oxidizersExothermic oxidationKMnO₄, HNO₃
Alkali metalsHydrogen gas evolutionNa, K
Reducing agentsUncontrolled redox reactionsLiAlH₄, organometallics

These reactions underscore the importance of avoiding contact with reactive materials during storage and use .

Substitution and Ion Exchange

The chloride ion in BTMAC undergoes exchange with other anions under specific conditions:

Table 5: Anion Exchange Reactions

ReagentAnion IntroducedProduct SolubilitySource
NaI (aq)I⁻Organic-soluble complex
AgNO₃ (aq)NO₃⁻Precipitation of AgCl

Such reactions are critical in modifying BTMAC’s phase-transfer properties for tailored catalytic applications .

Environmental and Aqueous Reactivity

In aqueous systems, BTMAC exhibits moderate persistence (half-life >60 days) with limited biodegradability . Photodegradation contributes minimally due to low volatility, while adsorption to soil particles reduces mobility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzethonium Chloride (Bztc)

Benzethonium chloride (Bztc) shares structural similarities with BTMAC, particularly in the quaternary ammonium core. However, Bztc features a longer alkyl chain (dimethylbenzylammonium group) and a p-chlorobenzyl substituent . Despite these differences, both compounds exhibit comparable biological activity. In a study on the smooth muscle of Phormia regina (blowfly), BTMAC and Bztc demonstrated identical IC₅₀ values of 10 nM in reducing contraction rates, suggesting a shared mechanism of action via ion channel blockade . The study concluded that the positively charged ammonium group is critical for receptor interaction, while the benzyl moiety plays a secondary role .

Property BTMAC Bztc
IC₅₀ (smooth muscle) 10 nM 10 nM
Key structural feature Benzyl + trimethyl p-Chlorobenzyl + dimethyl

Benzyltriethylammonium Chloride

Benzyltriethylammonium chloride differs from BTMAC by replacing the methyl groups on the ammonium nitrogen with ethyl groups. However, in aqueous systems, BTMAC’s smaller methyl groups offer better solubility. Both compounds are utilized as phase-transfer catalysts, but BTMAC is preferred in reactions requiring rapid ion exchange due to its lower steric hindrance .

Tetramethylammonium Chloride (TMAC)

Tetramethylammonium chloride (TMAC; CAS 75-57-0) lacks the benzyl group of BTMAC, resulting in reduced aromatic interactions . While TMAC is effective in stabilizing nucleic acids, BTMAC’s benzyl group enables additional π-π interactions, making it more versatile in organic synthesis (e.g., oxidation of benzyl alcohols via hydride transfer) .

Physicochemical and Functional Comparisons

Physical Properties

Compound CAS Molecular Weight (g/mol) Form Key Applications
BTMAC 56-93-9 185.7 Crystals Phase-transfer catalysis
Benzyltriethylammonium Cl 56-37-1 227.8 Liquid/Solid Solvent-mediated reactions
Tetramethylammonium Cl 75-57-0 109.6 Hygroscopic crystals Nucleic acid stabilization

Reactivity in Organic Reactions

BTMAC outperforms TMAC in oxidation reactions due to its benzyl group’s electron-donating effect. For example, in the oxidation of substituted benzyl alcohols by benzyltrimethylammonium dichloroiodate, the benzyl group facilitates hydride transfer in the rate-determining step . In contrast, TMAC lacks this aromatic functionality, limiting its utility in similar reactions.

Preparation Methods

Ethanol-Mediated Synthesis

In a classic procedure, benzyl chloride and trimethylamine are refluxed in absolute ethanol, yielding BTMAC with minimal byproducts. A typical protocol involves:

  • Dissolving equimolar quantities of benzyl chloride (1.25–1.35 g/g trimethylamine) in ethanol.

  • Adding trimethylamine (25% in methanol) dropwise under stirring.

  • Refluxing at 60–80°C for 8–10 hours.

  • Cooling the mixture to precipitate the product, followed by filtration and recrystallization from ethanol-diethyl ether.

This method achieves yields exceeding 90%, though prolonged reaction times may lead to hydrolysis of benzyl chloride.

Tetrahydrofuran (THF)/Ethanol Solvent Systems

Recent advancements employ THF as a co-solvent to accelerate reaction kinetics. Zhong et al. (2022) reported:

  • Mixing benzyl chloride (10 mmol) with trimethylamine (1.5 equiv.) in THF/ethanol (20 mL).

  • Stirring at 20°C for 24 hours.

  • Removing solvents in vacuo, followed by ether washing to isolate BTMAC.
    This ambient-temperature method achieves a 98% yield, reducing energy consumption compared to reflux-based approaches.

Alternative Alkylation Methods

Benzyl Dimethylamine and Methyl Chloride

BTMAC can also be synthesized by reacting benzyl dimethylamine (C6H5CH2N(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_3)_2) with methyl chloride (CH3Cl\text{CH}_3\text{Cl}) in solvent-free or ethanol-mediated conditions:

  • Combining benzyl dimethylamine (1 mol) with methyl chloride (1.2 mol).

  • Heating at 60–80°C for 5–8 hours.

  • Filtering and recrystallizing the product.
    This route avoids handling volatile trimethylamine but requires stringent temperature control to prevent over-alkylation.

Solvent Systems and Reaction Optimization

Solvent Selection and Impact on Yield

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Ethanol60–808–1090–9599.4
THF/Ethanol20249899.5
Acetone60–668–1076–8599.0

Acetone, though less common, facilitates faster precipitation but requires higher stoichiometric excess (1.05–1.2x solvent-to-amine ratio).

Catalytic and Process Enhancements

  • Microwave Assistance : Pilot studies indicate that microwave irradiation at 100°C reduces reaction time to 1–2 hours, though scalability remains challenging.

  • Continuous Flow Reactors : Microreactor systems improve heat dissipation, enabling safer handling of exothermic quaternization.

Large-Scale Production Techniques

Industrial-Scale Quaternization

Fluka Chemical Corporation’s protocol (as cited in NTP studies) involves:

  • Charging a 10,000 L reactor with benzyl chloride (1,000 kg) and trimethylamine (650 kg).

  • Maintaining 70–80°C for 12 hours under mechanical agitation (300–400 rpm).

  • Cooling to 5°C, filtering, and vacuum-drying to obtain 1,450 kg of BTMAC (99.4% purity).

Electrolytic Purification

A three-chamber electrolysis system converts benzyltrimethylammonium chloride to its hydroxide form, which is subsequently neutralized with HCl:

  • Anolyte: 30–50% BTMAC solution.

  • Catholyte: 5–30% BTMAC hydroxide.

  • Current efficiency: 61–72%, yielding 98% conversion.

Analytical and Characterization Methods

Crystallography and Purity Assessment

X-ray diffraction confirms BTMAC’s monoclinic crystal structure (space group P-1), with lattice parameters a=9.9157(1)a = 9.9157(1) Å, b=12.3025(2)b = 12.3025(2) Å, and c=13.4102(2)c = 13.4102(2) Å. Argentometric titration and NMR spectroscopy are standard for purity verification .

Q & A

Q. Methodological Insight :

  • Non-protonic solvents : Accelerate reaction rates (e.g., 1,2-dichloroethane).
  • Protonic solvents : Require higher temperatures to overcome kinetic barriers.
  • Kinetic analysis : Use electrical conductance to monitor real-time concentration changes.

How can researchers resolve contradictions in BTMAC’s catalytic efficiency across different reaction systems?

Advanced Question
BTMAC’s efficacy as a phase-transfer catalyst (PTC) or epoxy curing agent depends on substrate compatibility, solvent polarity, and ion-pairing dynamics. For example, in epichlorohydrin reactions, its 60% aqueous solution enhances nucleophilic substitution by stabilizing hydroxide ions, but excess water can reduce epoxide conversion . Contradictions arise when comparing catalytic activity in polar vs. nonpolar media:

System Catalytic Efficiency Key Factors
Epoxy resin synthesisHigh (60% aqueous BTMAC)Stabilizes hydroxide ions, accelerates ring-opening
Nonpolar organic mediaModerateLimited ion dissociation reduces PTC activity

Q. Methodological Insight :

  • Optimize concentration : Balance solubility and ionic strength (e.g., 0.5–1.0 wt% in epoxy systems).
  • Characterize ion pairs : Use conductivity measurements or NMR to assess dissociation.

What experimental strategies are effective for analyzing BTMAC’s role in SN1 vs. SN2 mechanisms?

Advanced Question
BTMAC’s quaternary ammonium structure favors SN2 pathways, but solvent and steric effects can shift mechanisms. Kinetic studies in ethanol show temperature-dependent acceleration (ΔH‡ = 72.4 kJ/mol), consistent with SN2 dominance . Contrastingly, in bulky substrates (e.g., tert-butyl halides), SN1 pathways may emerge.

Q. Methodological Insight :

  • Isotope labeling : Track nucleophile inversion (SN2) or racemization (SN1).
  • Solvent screening : Compare rates in polar aprotic (e.g., DMF) vs. protic solvents.
  • Steric hindrance tests : Use substituted benzyl halides to assess mechanism shifts.

How does BTMAC function as an ionic liquid in antimicrobial studies, and what methodological controls are necessary?

Advanced Question
BTMAC’s cationic structure disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids. Studies show dose-dependent bactericidal effects (e.g., MIC = 0.5–2.0 mM against E. coli), but cytotoxicity assays are critical to distinguish membrane disruption from metabolic inhibition .

Q. Methodological Insight :

  • Cytotoxicity assays : Use LIVE/DEAD staining or ATP quantification.
  • Control experiments : Compare with non-quaternary ammonium analogs (e.g., benzylamine).

What optimization techniques are recommended for BTMAC-catalyzed polymer synthesis (e.g., polyvinyl butyral)?

Advanced Question
In polyvinyl butyral (PVB) synthesis, BTMAC enhances acetalization rates by acting as a phase-transfer catalyst. Response surface methodology (RSM) and artificial neural networks (ANN) optimize parameters:

Parameter Optimal Range Impact
Catalyst concentration0.2–0.5 wt%Higher concentrations increase viscosity
Reaction temperature60–70°CBalances kinetics vs. side reactions
pH2.5–3.5Maximizes protonation of hydroxyl groups

Q. Methodological Insight :

  • RSM/ANN integration : Reduces experimental runs while predicting optimal conditions.
  • In-situ monitoring : Use FTIR to track acetalization progress.

How do impurities in commercial BTMAC affect catalytic performance, and what purification methods are validated?

Advanced Question
Residual benzyl chloride or trimethylamine in BTMAC can deactivate catalysts or introduce side reactions. USP standards specify ≤0.1% impurities for pharmaceutical-grade BTMAC . Purification methods:

  • Recrystallization : From ethanol/water mixtures (yield: 85–90%).
  • Ion-exchange chromatography : Removes chloride ions for PTC applications .

Q. Methodological Insight :

  • QC testing : Use HPLC or ion chromatography for impurity profiling.
  • Stability studies : Assess hygroscopicity under varying humidity.

What spectroscopic techniques are most reliable for characterizing BTMAC’s structure and interactions?

Basic Question

  • NMR : ¹H NMR (δ 3.2 ppm for N⁺-CH₃, δ 4.5 ppm for benzyl-CH₂) confirms quaternization .
  • FTIR : Absorbance at 1480 cm⁻¹ (C-N⁺ stretch) and 3030 cm⁻¹ (aromatic C-H) .
  • Mass spectrometry : ESI-MS m/z 185.69 [M-Cl]⁺ .

Q. Methodological Insight :

  • Quantitative NMR : Use internal standards (e.g., TMS) for purity assessment.

How does BTMAC compare to other quaternary ammonium salts in phase-transfer catalysis?

Advanced Question
BTMAC’s smaller alkyl groups (vs. benzyltriethylammonium chloride) enhance solubility in aqueous phases but reduce thermal stability. Comparative catalytic activity:

Catalyst Relative Rate (krel) Thermal Stability
BTMAC1.0 (reference)≤100°C
Benzyltributylammonium chloride1.5≤150°C
Tetrabutylammonium bromide0.8≤120°C

Q. Methodological Insight :

  • Thermogravimetric analysis (TGA) : Assess decomposition profiles.
  • Solvent compatibility screening : Test in biphasic systems (e.g., toluene/water).

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